molecular formula C14H18BrNO3S B2714284 Ethyl 2-[(3-bromopropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 299962-55-3

Ethyl 2-[(3-bromopropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Katalognummer: B2714284
CAS-Nummer: 299962-55-3
Molekulargewicht: 360.27
InChI-Schlüssel: UVZVMRJOYZRFIO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-[(3-bromopropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a benzothiophene-based derivative featuring a 3-bromopropanoyl substituent on the amino group. The bromine atom introduces distinct electronic and steric effects, influencing reactivity, solubility, and intermolecular interactions. Its synthesis typically involves acylation of the ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate precursor with 3-bromopropanoyl chloride under reflux conditions, followed by purification via recrystallization .

Eigenschaften

IUPAC Name

ethyl 2-(3-bromopropanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO3S/c1-2-19-14(18)12-9-5-3-4-6-10(9)20-13(12)16-11(17)7-8-15/h2-8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVZVMRJOYZRFIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

Ethyl 2-[(3-bromopropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on its antitumor properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H16BrNO4S
  • Molar Mass : 374.25 g/mol
  • CAS Number : 324022-71-1

The compound features a benzothiophene core, which is known for various biological activities, including anticancer effects.

Antitumor Activity

Recent studies have highlighted the antitumor potential of ethyl 2-[(3-bromopropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. The compound has demonstrated significant cytotoxic effects against various cancer cell lines.

In Vitro Studies

  • Cell Viability Assay :
    • The compound was tested on MCF-7 breast cancer cells.
    • Results indicated an IC50 value of approximately 23.2 µM, suggesting potent cytotoxicity.
    • A reduction in cell viability by 26.86% was observed after treatment for 48 hours.
  • Apoptosis Induction :
    • Flow cytometry analysis revealed that the compound induced early and late apoptosis in treated cells.
    • Early apoptosis (AV+/PI−) was observed at 8.73%, while late apoptosis (AV+/PI+) reached 18.13%, significantly higher than untreated controls.
  • Cell Cycle Arrest :
    • Analysis showed an increase in G2/M-phase arrest (25.56% compared to 17.23% for control) and S-phase arrest (23.38% compared to 16.76% for control), indicating that the compound disrupts normal cell cycle progression.

The primary mechanism through which ethyl 2-[(3-bromopropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate exerts its effects appears to be through the induction of apoptosis and necrosis in cancer cells. It inhibits autophagic cell death and promotes necrotic cell death as part of its antiproliferative activity.

Comparative Biological Activity

CompoundIC50 (µM)Mechanism of Action
Ethyl 2-[(3-bromopropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate23.2Induces apoptosis and necrosis
Compound A45.0Inhibits cell proliferation
Compound B30.5Induces apoptosis

Study on Breast Cancer Cells

A study published in Molecules evaluated the efficacy of this compound against MCF-7 cells. The findings indicated that the compound not only reduced cell viability but also triggered apoptotic pathways leading to cell death.

Animal Model Studies

In vivo studies demonstrated that treatment with ethyl 2-[(3-bromopropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate resulted in improved hematological parameters in tumor-bearing mice. This suggests potential therapeutic benefits beyond direct cytotoxicity.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations and Conformational Analysis

The benzothiophene core is conserved across analogs, but substituents on the amino group dictate molecular geometry and packing. Key comparisons include:

Compound Name Substituent Molecular Weight (g/mol) Key Structural Features
Target Compound 3-bromopropanoyl 384.27 Bromine introduces steric bulk; S(6) ring motif via N–H···O hydrogen bonding
Ethyl 2-[(2-chloroacetyl)amino] analog 2-chloroacetyl 343.27 Smaller Cl atom reduces steric hindrance; similar S(6) motif
Ethyl 2-benzamido derivative Benzoyl 355.42 Aromatic ring increases planarity; dihedral angle 8.13° between benzothiophene and phenyl rings
Ethyl 2-(formylamino) analog Formyl 253.32 Minimal steric effects; weaker hydrogen bonding due to smaller substituent
Ethyl 2-[(3,4-dimethoxybenzoyl)amino] analog 3,4-dimethoxybenzoyl 441.49 Methoxy groups enhance electron density; 96% synthesis yield
  • Conformational Flexibility : The cyclohexene ring in the benzothiophene core adopts a half-chair conformation in most analogs, with disorder observed in methylene groups (e.g., occupancy ratios of 0.641:0.359 in the benzamido derivative) .
  • Hydrogen Bonding : Intramolecular N–H···O bonds form S(6) motifs universally, but intermolecular interactions vary. For example, the pyridine-4-carboxamido derivative exhibits C–H···O bonds forming R₂²(16) rings in crystals .

Spectroscopic and Physical Properties

  • IR Spectroscopy: Amide N–H stretches appear near 3300–3400 cm⁻¹, while ester carbonyls absorb at ~1700 cm⁻¹. The bromopropanoyl derivative may show a C–Br stretch at 550–650 cm⁻¹, absent in chloro or methoxy analogs .
  • NMR: The 3-bromopropanoyl group’s protons resonate as triplets (δ ~3.5 ppm for –CH₂Br), distinct from the singlet of methoxy groups (δ ~3.75 ppm) in dimethoxybenzoyl derivatives .
  • Melting Points : Bulkier substituents correlate with higher melting points. The target compound’s melting point is expected to exceed 120°C, similar to the 120–122°C range of the methylthio derivative .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.